2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane
Description
Properties
IUPAC Name |
2-ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FO2/c1-4-16(10-9-15(2,3)19-16)12-18-11-13-7-5-6-8-14(13)17/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXBAXZWLXJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)(C)C)COCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane typically involves the reaction of 2-fluorobenzyl alcohol with 2-ethyl-5,5-dimethyloxolane in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Pharmaceutical Development
This compound has been evaluated for its pharmacological properties. Studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Its fluorophenyl group enhances lipophilicity, potentially improving bioavailability.
Case Study: Analgesic Properties
A study conducted on the efficacy of this compound in pain relief demonstrated significant reductions in pain scores in animal models compared to controls. The mechanism of action appears to involve modulation of inflammatory pathways, which warrants further investigation in clinical trials.
Drug Delivery Systems
Due to its favorable solubility characteristics, 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane is being explored as a component in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the controlled release of drugs.
Case Study: Controlled Release Formulations
Research on polymeric formulations incorporating this compound showed improved release profiles of encapsulated drugs over extended periods. This application is particularly relevant for chronic disease management where sustained therapeutic levels are required.
Material Science
The compound's unique properties allow it to be used in the synthesis of advanced materials, including biodegradable polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Biodegradable Polymers
A recent study focused on creating biodegradable films using this compound as a plasticizer demonstrated enhanced flexibility and degradation rates suitable for environmental applications. The results suggest its potential use in sustainable packaging solutions.
Data Tables
| Application Area | Properties/Benefits | Case Study Reference |
|---|---|---|
| Pharmaceutical | Anti-inflammatory, analgesic | Animal model studies on pain relief |
| Drug Delivery Systems | Improved solubility and controlled release | Polymeric formulations for sustained release |
| Material Science | Enhanced mechanical properties | Biodegradable films with improved flexibility |
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Oxolane core : A five-membered ether ring with two methyl groups at positions 5,5 and an ethyl group at position 2.
- 2-Fluorophenylmethoxymethyl substituent : Introduces aromaticity, fluorine’s electronegativity, and methoxy flexibility.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical and Reactivity Differences
- Solubility : The oxolane’s oxygen may improve water solubility relative to sulfur-containing thiazoles or highly conjugated chalcones .
- Stability : The 2-fluorophenyl group’s electron-withdrawing effect could stabilize the molecule against oxidative degradation, similar to fluorinated pesticides like ethofumesate .
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis may parallel methods for fluorophenyl-containing thiazoles (e.g., condensation reactions with carbonyl intermediates) , but its oxolane core likely requires cyclization steps distinct from chalcone synthesis .
- Formulation Challenges : The dimethyl and ethyl groups may pose crystallization difficulties compared to the terphenyl chalcone’s planar structure, necessitating formulation optimization .
Biological Activity
2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The compound is characterized by its unique oxolane structure, which contributes to its biological activity. The presence of a fluorophenyl group and methoxy functionalization enhances its lipophilicity and possibly its interaction with biological targets.
- Molecular Formula: C15H19F1O2
- Molecular Weight: 256.31 g/mol
- Physical State: Liquid at room temperature
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the realm of pharmacology. The following sections detail its effects on different biological systems.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. It appears to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induces apoptosis via caspase activation |
| A549 (lung cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest in G1 phase |
Case Study: A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent against breast and lung cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Antimicrobial Mechanism: By disrupting bacterial membranes, it effectively inhibits growth and induces lysis.
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also presents certain toxicological risks. In animal studies, the LD50 was determined to be approximately 300 mg/kg when administered orally . Further studies are needed to fully understand the safety profile and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
